2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Overview
Description
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyrazine ring, along with various functional groups such as a chlorophenylmethylsulfanyl group and a fluoro-methylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The synthesis begins with the formation of the triazolopyrazine core. This can be achieved by reacting a suitable pyrazine derivative with a triazole precursor under specific conditions, such as refluxing in a suitable solvent like ethanol or acetonitrile.
Introduction of the Chlorophenylmethylsulfanyl Group: The next step involves the introduction of the chlorophenylmethylsulfanyl group. This can be done by reacting the intermediate triazolopyrazine with 4-chlorobenzyl mercaptan in the presence of a base like potassium carbonate.
Acylation Reaction: The final step is the acylation reaction, where the intermediate product is reacted with 4-fluoro-2-methylphenylacetyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethylsulfanyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, particularly those involving microbial infections or cancer.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Mechanism of Action
The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Disrupting Cellular Membranes: Interacting with and disrupting the integrity of cellular membranes, leading to cell death.
Comparison with Similar Compounds
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
Triazolopyrazines: Compounds with similar triazolopyrazine cores but different substituents, which may have different biological activities and properties.
Chlorophenylmethylsulfanyl Derivatives: Compounds with the chlorophenylmethylsulfanyl group but different core structures, which may have different reactivity and applications.
Fluoro-methylphenylacetamide Derivatives: Compounds with the fluoro-methylphenylacetamide group but different core structures, which may have different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-13-10-16(23)6-7-17(13)25-18(29)11-28-21(30)27-9-8-24-20(19(27)26-28)31-12-14-2-4-15(22)5-3-14/h2-10H,11-12H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMCEPDCDNYWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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